Piperidin-4-yl(pyridin-3-yl)methanamine
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Overview
Description
Piperidin-4-yl(pyridin-3-yl)methanamine is a compound that features a piperidine ring attached to a pyridine ring via a methanamine linker. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(pyridin-3-yl)methanamine typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of reductive amination, where a piperidine derivative is reacted with a pyridine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield secondary or tertiary amines .
Scientific Research Applications
Piperidin-4-yl(pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-4-yl)methanamine: Similar structure but with a methyl group instead of a piperidine ring.
(4-(Piperidin-4-yl)phenyl)methanamine: Contains a phenyl group instead of a pyridine ring.
3-(Piperidin-4-ylmethoxy)pyridine: Contains a methoxy group instead of a methanamine linker.
Uniqueness
Piperidin-4-yl(pyridin-3-yl)methanamine is unique due to its specific combination of a piperidine ring and a pyridine ring connected by a methanamine linker. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-11(9-3-6-13-7-4-9)10-2-1-5-14-8-10/h1-2,5,8-9,11,13H,3-4,6-7,12H2 |
InChI Key |
ZDSFSYZCLRHXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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